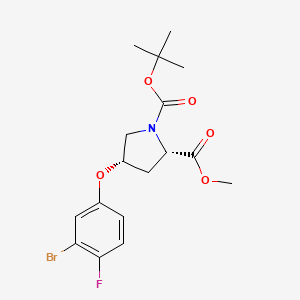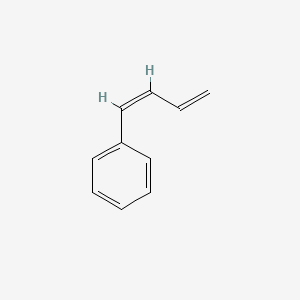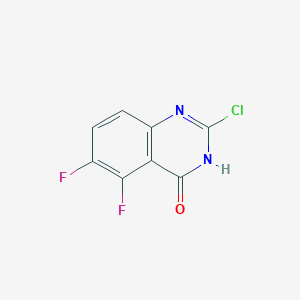
2-Chloro-5,6-difluoroquinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5,6-difluoroquinazolin-4(3H)-one is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used as core structures in medicinal chemistry. This particular compound features a quinazolinone core substituted with chlorine and fluorine atoms, which can significantly influence its chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5,6-difluoroquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2-aminobenzonitrile and appropriate fluorinating and chlorinating agents.
Cyclization: The cyclization of the intermediate to form the quinazolinone core can be carried out using a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反应分析
Types of Reactions
2-Chloro-5,6-difluoroquinazolin-4(3H)-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2 position is susceptible to nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the chlorine atom.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the quinazolinone core, leading to the formation of different oxidation states and derivatives.
Halogen Exchange: The fluorine atoms can participate in halogen exchange reactions, where other halogens like chlorine or bromine can replace the fluorine atoms under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar solvents such as dimethyl sulfoxide (DMSO) or DMF.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Halogen Exchange: Halogenating agents like bromine or iodine in the presence of catalysts such as iron or copper salts.
Major Products Formed
Nucleophilic Substitution: Formation of substituted quinazolinones with various functional groups.
Oxidation: Formation of quinazolinone derivatives with different oxidation states.
Halogen Exchange: Formation of halogen-substituted quinazolinones.
科学研究应用
2-Chloro-5,6-difluoroquinazolin-4(3H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a scaffold for designing new drugs with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: It serves as a probe to study enzyme interactions and receptor binding in biological systems.
Material Science: The compound’s unique chemical properties make it useful in the development of novel materials with specific electronic and optical characteristics.
Chemical Synthesis: It is used as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
作用机制
The mechanism of action of 2-Chloro-5,6-difluoroquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. In biological systems, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
相似化合物的比较
Similar Compounds
2-Chloroquinazolin-4(3H)-one: Lacks the fluorine substitutions, which may result in different biological activities and chemical properties.
5,6-Difluoroquinazolin-4(3H)-one: Lacks the chlorine substitution, which can affect its reactivity and interactions with biological targets.
2,5,6-Trifluoroquinazolin-4(3H)-one: Contains an additional fluorine atom, which can further influence its chemical and biological properties.
Uniqueness
2-Chloro-5,6-difluoroquinazolin-4(3H)-one is unique due to the presence of both chlorine and fluorine substitutions on the quinazolinone core. These substitutions can significantly enhance its chemical stability, reactivity, and biological activity compared to similar compounds. The combination of these substituents allows for fine-tuning of the compound’s properties for specific applications in medicinal chemistry, biological studies, and material science.
属性
分子式 |
C8H3ClF2N2O |
|---|---|
分子量 |
216.57 g/mol |
IUPAC 名称 |
2-chloro-5,6-difluoro-3H-quinazolin-4-one |
InChI |
InChI=1S/C8H3ClF2N2O/c9-8-12-4-2-1-3(10)6(11)5(4)7(14)13-8/h1-2H,(H,12,13,14) |
InChI 键 |
UHTLPHCWXHHFBM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C2=C1N=C(NC2=O)Cl)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


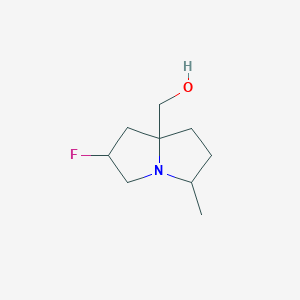
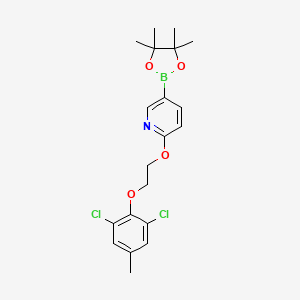
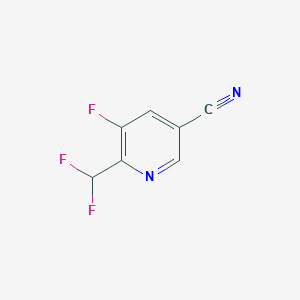
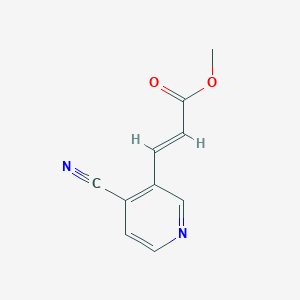

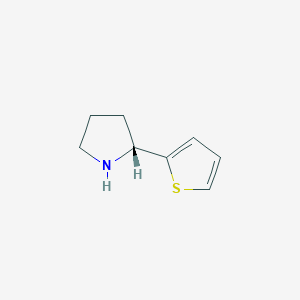
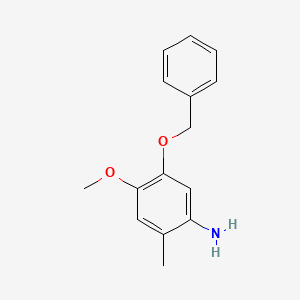
![Methyl 7-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate](/img/structure/B12951879.png)
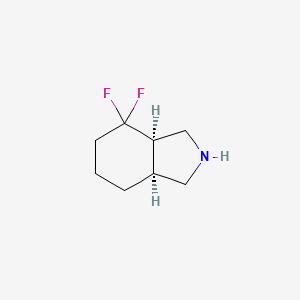
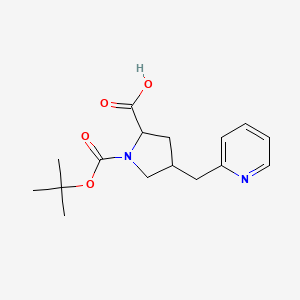
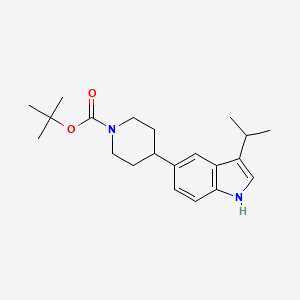
![(6R,8R,13aS)-7,8-Dihydro-6,8-dimethyl-1,13-dinitro-6H-dibenzo[f,h][1,5]dioxonin](/img/structure/B12951901.png)
